molecular formula C9H12N4O2 B8355396 4-Nitrophenethylguanidine

4-Nitrophenethylguanidine

Cat. No.: B8355396
M. Wt: 208.22 g/mol
InChI Key: PHGDPRRGKJDCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenethylguanidine is a chemical compound of interest in advanced scientific research and development. Its structure, featuring a guanidine group linked to a nitrophenethyl backbone, suggests potential utility in diverse fields. Guanidine derivatives are extensively investigated as key precursors in the synthesis of nitrogen-rich heterocyclic compounds, which are valuable in the development of High Energy Density Materials (HEDMs) . Furthermore, guanidine-based molecules are studied for their potential in medicinal chemistry and drug discovery. Research indicates that polymers and complexes derived from guanidine show promising antiviral inhibitory potency, for instance, in studies related to the HIV reverse transcriptase protein . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting thorough safety evaluations and handling this material in accordance with their institution's guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

2-[2-(4-nitrophenyl)ethyl]guanidine

InChI

InChI=1S/C9H12N4O2/c10-9(11)12-6-5-7-1-3-8(4-2-7)13(14)15/h1-4H,5-6H2,(H4,10,11,12)

InChI Key

PHGDPRRGKJDCKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)N)[N+](=O)[O-]

Origin of Product

United States

The Nitro Phenethyl Moiety: a Modulator of Electronic and Pharmacological Properties

Electronic Effects of Nitro Substitution on Aromatic Systems

The nitro group (-NO2) is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. libretexts.orgvaia.com Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bonds. libretexts.orglibretexts.org Through resonance, the π-electrons of the aromatic ring can be delocalized onto the nitro group, creating a positive charge within the ring. libretexts.orgminia.edu.eg This significant decrease in electron density deactivates the aromatic ring towards electrophilic substitution reactions, making it millions of times less reactive than benzene. libretexts.orglibretexts.org Conversely, this electron deficiency makes the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a leaving group. numberanalytics.com

Rationale for Dedicated Research on 4 Nitrophenethylguanidine

Interplay of Guanidine (B92328) Basicity and Nitro-Aromatic Electrophilicity

The chemical behavior of this compound is dominated by the interplay between its two key functional groups: the guanidine head and the nitrophenyl tail. The guanidine group is one of the strongest organic bases, a property that stems from the exceptional stability of its protonated form, the guanidinium cation. This stability arises from the delocalization of the positive charge across three nitrogen atoms through resonance. At physiological pH, the guanidine group is predominantly protonated, allowing it to act as a powerful hydrogen bond donor and to participate in crucial cation-π interactions with aromatic systems. semanticscholar.orgnih.gov This high basicity is a critical factor in the biological activity of many guanidine-containing molecules, as it governs their ability to bind to specific targets such as enzymes and receptors. rsc.org

In stark contrast, the 4-nitrophenyl group is strongly electrophilic. The nitro group (NO2) is a powerful electron-withdrawing group, which significantly reduces the electron density of the aromatic ring. This electronic feature makes the nitrophenyl moiety a potential site for nucleophilic attack and influences its non-covalent interactions. The combination of a highly basic, cationic head with an electron-deficient aromatic tail within the same molecule creates a unique electronic profile. This duality can lead to complex binding behaviors, where the guanidinium group anchors the molecule to a negatively charged or polar site on a biological target, while the nitrophenyl ring engages in other types of interactions, such as π-stacking or dipole-dipole interactions. The ethyl linker provides conformational flexibility, allowing these two functional ends to orient themselves optimally for binding.

Potential for Advanced Structure-Activity Relationship Studies

The distinct modular nature of this compound makes it an excellent scaffold for structure-activity relationship (SAR) studies. SAR investigations are a cornerstone of medicinal chemistry, providing valuable insights into how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of the this compound molecule, researchers can probe the specific requirements for a desired biological effect. For instance, the guanidine group can be modified to fine-tune its basicity or steric bulk, which can have a profound impact on binding affinity and selectivity. nih.gov

The aromatic ring offers another key point for modification. The position and nature of the substituent on the phenyl ring can be varied to explore a range of electronic and steric effects. Replacing the nitro group with other electron-withdrawing or electron-donating groups can systematically alter the electrophilicity of the ring and its interaction with biological targets. frontiersin.org Furthermore, the ethyl linker can be lengthened, shortened, or rigidified to explore the optimal spatial relationship between the guanidine and aromatic moieties.

The potential for such SAR studies can be illustrated with a hypothetical table of derivatives and their corresponding biological activities. By measuring the inhibitory concentration (IC50) of each derivative against a specific enzyme, researchers can build a detailed picture of the pharmacophore—the essential features required for biological activity.

CompoundR-Group on Phenyl RingModification of Guanidine GroupLinker ModificationHypothetical IC50 (nM)
This compound4-NO2UnmodifiedEthyl150
Derivative A4-ClUnmodifiedEthyl320
Derivative B4-OCH3UnmodifiedEthyl850
Derivative C4-NO2N-methylatedEthyl400
Derivative D4-NO2UnmodifiedPropyl210

This systematic approach allows for the rational design of more potent and selective compounds, highlighting the value of this compound as a versatile tool in modern drug discovery and chemical biology. researchgate.net

An in-depth analysis of the synthetic strategies for constructing the this compound scaffold reveals a dependency on both classical and modern organic chemistry methodologies. The successful synthesis of this molecule and its analogues hinges on the efficient formation of the core guanidine group, the strategic introduction of the 4-nitrophenyl moiety, and the construction of the phenethyl linker, often brought together in a convergent manner.

Structure Activity Relationship Sar Investigations of 4 Nitrophenethylguanidine Analogues

Systematic Modification of the Guanidine (B92328) Moiety

The guanidine group, a highly basic and polar functional group, is a cornerstone of many biologically active compounds due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets. sci-hub.senih.gov Its modification is a key strategy in medicinal chemistry to fine-tune a compound's properties.

Influence of Guanidine Substitution Patterns on Molecular Recognition

The substitution pattern on the guanidine nitrogen atoms significantly impacts the molecule's basicity and, consequently, its interaction with receptor sites. sci-hub.se The protonated guanidinium (B1211019) ion is stabilized by resonance, a feature that can be modulated by substituents. sci-hub.se

Substitution with electron-donating groups, such as alkyl groups, can slightly increase the basicity of the guanidine moiety. sci-hub.se Conversely, the introduction of electron-withdrawing groups like nitro, cyano, or acyl groups can considerably decrease the pKa, shifting it closer to physiological pH. sci-hub.se This modulation of basicity is crucial for optimizing interactions with biological targets, where the charge state of the guanidine group can determine the strength and nature of the binding. For instance, in studies of N-allylglycines as TRPV1 antagonists, deactivation of the guanidinium group or its replacement with a primary amine led to a significant drop in inhibitory activity, highlighting the importance of the guanidinium charge for receptor binding. sci-hub.se

Furthermore, the steric bulk and hydrogen-bonding capacity of the substituents on the guanidine nitrogen atoms play a vital role in molecular recognition. Modifications can alter the molecule's ability to fit into a binding pocket and form specific hydrogen bond networks. Research on RGD-binding integrin ligands has shown that distinct modifications on the guanidine group can lead to selectivity between different integrin subtypes. nih.gov For example, simple alkylation or acetylation of the terminal nitrogen of the guanidine group in these ligands can shift their selectivity between αv and α5 integrin subtypes, demonstrating that even small changes to the guanidine moiety can have profound effects on molecular recognition. nih.gov

In the context of phenethylguanidine analogues, the replacement of a biguanide (B1667054) group with a guanidine group has been shown to yield compounds with comparable biological activities, suggesting that the guanidine moiety can serve as an effective bioisostere. dovepress.com This finding underscores the importance of the core guanidinium functionality in mediating the desired biological effect.

Exploration of Cyclic and Acyclic Guanidine Analogues

The conformational flexibility of the guanidine group can be constrained by incorporating it into a cyclic system. This rigidification can have significant effects on binding affinity and selectivity by pre-organizing the molecule into a conformation that is more favorable for receptor binding.

Cyclic guanidine derivatives generally exhibit higher basicity compared to their acyclic counterparts. ineosopen.org This is attributed to the geometric constraints imposed by the ring system, which can influence the energetic favorability of protonation. ineosopen.org The exploration of cyclic guanidine analogues has been a fruitful area of research in medicinal chemistry. For example, pyrrolidine (B122466) bis-cyclic guanidines have been identified as having antimicrobial activity against drug-resistant Gram-positive pathogens. sci-hub.se Similarly, the development of bicyclic guanidine libraries has led to the identification of potent ligands for opioid receptors. semanticscholar.org

In contrast, acyclic guanidine analogues offer greater conformational freedom, which may be advantageous if the target binding site can accommodate various conformations. However, this flexibility can also come at an entropic cost upon binding. Acyclic nucleotide analogues with phosphonylmethoxyethyl (PME) groups, which can be considered distant structural relatives, have shown significant antiviral activity. ineosopen.org The choice between a cyclic and an acyclic guanidine core often represents a trade-off between pre-organization and conformational adaptability in drug design.

Variational Analysis of the Nitro Group and Phenyl Ring Substitution

The aromatic portion of 4-nitrophenethylguanidine, the nitro-substituted phenyl ring, is a critical determinant of its electronic properties and its potential for specific interactions with biological targets.

Positional Isomerism of the Nitro Group and its Electronic Impact

When the nitro group is at the para (4-) position, as in this compound, its electron-withdrawing resonance effect is maximized. This is because the negative charge in the resonance structures can be delocalized onto the nitro group, which effectively pulls electron density from the entire ring system. quora.com This effect is also pronounced when the nitro group is in the ortho (2-) position. quora.com However, when the nitro group is at the meta (3-) position, the resonance effect is not operative, and it only exerts an electron-withdrawing inductive effect. quora.com This difference in electronic influence based on position can significantly alter the molecule's interaction with a target protein, where the electron density distribution across the phenyl ring may be crucial for binding. researchgate.net Theoretical studies on nitro-substituted phenanthrene (B1679779) have shown that the position of the nitro group affects the molecule's total energy, energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and other electronic properties. researchgate.net

Effects of Additional Substituents on the Aromatic Ring

The introduction of additional substituents onto the phenyl ring of phenethylguanidine analogues can further modulate their biological activity. The nature, position, and size of these substituents are all important factors.

In a study of biguanide derivatives, which included phenethylguanidine analogues, the introduction of various substituents on the phenyl ring significantly affected their activity. dovepress.com For instance, the introduction of a methyl or chloro group at any position on the phenyl ring considerably enhanced activity against certain cancer cell lines under glucose-deprived conditions. dovepress.com The ortho-substituted derivatives, in particular, showed superior selective cytotoxicity compared to their meta- or para-substituted counterparts. dovepress.com Conversely, the introduction of polar or bulky groups, such as hydroxyl, methoxy, or tert-butyl groups, at the para position tended to weaken the biological effects. dovepress.com

These findings suggest that both electronic and steric factors play a role. The enhanced activity of the chloro- and methyl-substituted analogues may be due to a combination of their electronic effects on the phenyl ring and their ability to make favorable hydrophobic or steric interactions within the target's binding site. The diminished activity of the bulkier or more polar para-substituents suggests that the binding pocket may have specific size constraints or a preference for less polar substituents in that region.

The following table summarizes the effects of different substituents on the phenyl ring of phenethylguanidine analogues on their selective cytotoxicity against HT-29 cancer cells under glucose deprivation.

CompoundSubstituent on Phenyl RingPositionSelective Cytotoxicity (IC50 Normal / IC50 GD)
Phenethylguanidine-H-3.8
Analogue 1-CH3ortho>33
Analogue 2-CH3meta14
Analogue 3-CH3para12
Analogue 4-Clortho>25
Analogue 5-Clmeta11
Analogue 6-Clpara10
Analogue 7-OHpara1.3
Analogue 8-OCH3para1.7
Analogue 9-t-butylpara2.1

Modulation of the Phenethyl Linker

Studies on phenylpyrimidinylguanidines have demonstrated that the length of the linker between the guanidine group and the aromatic moiety is a critical determinant of inhibitory potency. nih.gov In these studies, extending the linker from a direct phenyl connection to a benzyl (B1604629) (one-carbon linker) and then to a phenethyl (two-carbon linker) connection led to significant changes in activity. The inhibitory potency was found to be dependent on the linker length, with longer linkers sometimes leading to more potent compounds. nih.gov For example, a phenethyl-linked compound (5cj) was found to be a more potent inhibitor of FOXO3-induced gene transcription than its shorter-linker counterparts. nih.gov

The following table illustrates the impact of linker length on the inhibitory activity of phenylpyrimidinylguanidine analogues against FOXO3-induced gene transcription.

CompoundLinkerInhibitory Concentration (IC50 in µM)
Analogue APhenyl (direct bond)5.2
Analogue BBenzyl (1-carbon)1.8
Analogue CPhenethyl (2-carbons)0.6

These findings suggest that the optimal linker length allows for the correct positioning of the terminal aromatic ring and the guanidine group within the binding site of the target protein. A longer linker may provide the necessary flexibility for the molecule to adopt a more favorable binding conformation or to reach and interact with distant subpockets within the receptor.

Chain Length and Flexibility Modifications

A crucial aspect of understanding the SAR of this compound would involve systematically modifying the length and flexibility of the ethyl linker connecting the 4-nitrophenyl ring and the guanidine group. Such studies aim to determine the optimal distance and conformational freedom required for effective interaction with a biological target.

Typically, this would involve the synthesis and biological evaluation of a series of analogues where the two-carbon ethyl chain is shortened to a single methylene (B1212753) group or extended to three, four, or more carbons. The introduction of double or triple bonds within the linker could also be explored to restrict conformational flexibility and probe the importance of a specific spatial arrangement of the terminal groups.

Table 1: Hypothetical Analogues of this compound with Modified Chain Length

Compound NameLinker ModificationExpected Impact on Flexibility
4-NitrobenzylguanidineShortened to one carbonReduced flexibility
3-(4-Nitrophenyl)propylguanidineLengthened to three carbonsIncreased flexibility
(E)-3-(4-Nitrophenyl)allylguanidineIntroduction of a double bondRestricted rotation

The biological activity of these analogues would be compared to that of the parent compound, this compound, to deduce whether a shorter, longer, more rigid, or more flexible linker enhances or diminishes its effects.

Introduction of Heteroatoms or Cyclic Structures within the Linker

To further probe the chemical space between the aromatic ring and the guanidine moiety, medicinal chemists would likely introduce heteroatoms (such as oxygen, nitrogen, or sulfur) or cyclic structures into the linker. These modifications can significantly alter the compound's properties, including its polarity, hydrogen bonding capacity, and conformational preferences.

For instance, replacing a methylene group (-CH2-) with an oxygen atom would create an ether linkage, potentially increasing solubility and introducing a hydrogen bond acceptor site. Incorporating a cyclic structure, such as a cyclopropane (B1198618) or piperidine (B6355638) ring, would rigidly fix the relative orientation of the phenyl and guanidine groups, which can be highly informative for understanding the bioactive conformation.

Table 2: Hypothetical Analogues of this compound with Linker Heteroatoms or Cyclic Structures

Compound NameLinker ModificationKey Feature Introduced
1-((4-Nitrophenoxy)methyl)guanidineEther linkageHeteroatom (Oxygen), H-bond acceptor
1-(4-Nitrobenzoyl)guanidineAmide linkageHeteroatoms (N,O), H-bond donor/acceptor
1-((4-Nitrophenyl)cyclopropyl)guanidineCyclopropyl ringRigid cyclic structure

The evaluation of such analogues would reveal whether specific electronic or steric features within the linker are critical for biological activity.

Identification of Pharmacophoric Elements Critical for Biological Interaction

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For this compound, the key pharmacophoric elements would likely include:

The 4-nitrophenyl group: This group can participate in various interactions, including aromatic stacking (π-π interactions) and potentially hydrogen bonding via the nitro group. The electron-withdrawing nature of the nitro group also influences the electronic properties of the entire molecule.

The guanidine group: This basic functional group is protonated at physiological pH, forming a guanidinium cation. This positive charge is a crucial feature for forming strong ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate or glutamate) in a protein's binding site. The guanidinium ion can also act as a potent hydrogen bond donor.

The ethyl linker: As discussed, the linker's role is to position the phenyl and guanidine groups at an optimal distance and orientation for binding.

Integration of Experimental and Computational SAR Data

A comprehensive understanding of the SAR of this compound would be achieved by integrating experimental data from the biological testing of analogues with computational modeling techniques.

Experimental SAR: This involves synthesizing and testing a library of analogues to determine how structural changes affect biological activity. The data from these experiments form the foundation of any SAR study.

Computational SAR: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structures of the analogues with their biological activities. Molecular docking simulations could be employed to predict how this compound and its analogues bind to a putative target protein, providing insights into the specific interactions that govern their activity. A pharmacophore model could be generated based on the structures of active analogues to guide the design of new, potentially more potent compounds. dovepress.com

By combining these approaches, researchers can develop a robust model of how this compound interacts with its biological target, which is an essential step in the process of rational drug design.

Mechanistic Insights into the Biological Activity of 4 Nitrophenethylguanidine

Principles of Guanidine (B92328) Interaction with Biological Macromolecules

The guanidinium (B1211019) group, the protonated form of guanidine at physiological pH, is a key player in molecular recognition events within biological systems. Its planar structure and delocalized positive charge enable a variety of interactions with proteins and nucleic acids.

Hydrogen Bonding Networks with Proteins and Nucleic Acids

The guanidinium group's ability to act as a multiple hydrogen bond donor is a cornerstone of its interaction with biological macromolecules. researchgate.netnih.gov It can form robust, bidentate hydrogen bonds with the carboxylate groups of aspartate and glutamate (B1630785) residues in proteins, contributing significantly to protein structure and protein-ligand interactions. rsc.orgresearchgate.net These interactions are notably strong, with interaction energies for parallel and triple hydrogen-bonded pairs being higher than for single or bifurcated bonds. rsc.org In a study of protein crystal structures, it was found that acidic amino acids like aspartate and glutamate are highly likely to interact with the guanidinium ion. rsc.org

Similarly, the guanidinium moiety can engage in specific hydrogen bonding patterns with the functional groups of nucleic acid bases. researchgate.net It preferentially interacts with guanine (B1146940) and cytosine through the formation of two simultaneous hydrogen bonds. researchgate.net This capacity for multiple hydrogen bonds makes arginine, with its guanidinium side chain, a versatile residue in the recognition of both RNA and proteins. researchgate.netnih.gov

Electrostatic and Cation-π Interactions with Receptors and Enzymes

The delocalized positive charge of the guanidinium group facilitates strong electrostatic interactions with negatively charged residues on the surface of proteins and the phosphate (B84403) backbone of nucleic acids. nih.gov These long-range electrostatic forces are crucial for the initial recognition and binding of guanidinium-containing molecules to their biological targets.

Beyond simple electrostatics, the guanidinium group can participate in cation-π interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govnih.govresearchgate.net In these interactions, the positively charged guanidinium group is attracted to the electron-rich π-system of the aromatic ring. nih.gov Computational studies have shown that arginine is more likely than lysine (B10760008) to form cation-π interactions, which play a distinct role in protein stability compared to other non-covalent contacts. nih.gov These interactions are not only important for protein folding and stability but also for the binding of ligands to receptors and enzymes. nih.govub.edu The geometry of these interactions can vary, with the guanidinium group of arginine capable of both parallel (stacking) and perpendicular (T-shaped) arrangements with an aromatic ring. nih.gov

Interaction with Biological Membranes

The interaction of guanidinium-containing compounds with biological membranes is a critical aspect of their biological activity, influencing their ability to cross cell barriers. At physiological pH, guanidine-based molecules are positively charged and interact strongly with the negatively charged components of bacterial cell membranes, such as phosphatidylglycerol. rsc.org This electrostatic interaction is a primary mechanism behind the antimicrobial activity of many guanidine-containing compounds, often leading to membrane damage and disruption. rsc.org

Studies have shown that guanidinium-rich molecules can partition into the lipid bilayer, a process facilitated by the formation of ion pairs with negatively charged membrane constituents. nih.gov This effectively neutralizes the positive charge, reducing the energetic barrier for passage through the hydrophobic core of the membrane. nih.gov The ability to form bidentate hydrogen bonds is a key factor in this process. nih.gov Furthermore, the interaction of guanidinium groups with zwitterionic lipids, a major component of human lung surfactant, has also been observed, raising considerations about their effects on mammalian cells. rsc.org The presence of certain lipid compositions can even promote phase separation in the membrane, creating domains with higher negative charge density and enhancing the interaction with positively charged guanidine compounds. rsc.org

Influence of the Nitro Group on Biological Pathways

The nitro group is a potent electron-withdrawing moiety that significantly influences the electronic properties and biological activity of the parent molecule. mdpi.comnih.gov Its presence can lead to a range of effects within cellular environments, from acting as an electron acceptor to participating in redox cycling.

Potential for Electron-Accepting Characteristics in Cellular Environments

The strong electron-withdrawing nature of the nitro group is a defining characteristic that can modulate the reactivity and interactions of the entire molecule. mdpi.comnih.govmdpi.com This property makes the nitro group an excellent electron acceptor. researchgate.netresearchgate.net In the context of a molecule like 4-Nitrophenethylguanidine, the nitro group can influence interactions with nucleophilic sites within proteins, potentially leading to enzyme inhibition. nih.gov The electron-withdrawing effect can be observed in aromatic systems due to resonance, which deactivates certain positions on the ring and alters the molecule's polarity. nih.gov This altered electronic distribution can enhance binding affinity to biological targets. svedbergopen.com

Role in Redox Processes (e.g., Nitro Group Reduction)

A crucial aspect of the biological activity of many nitro-containing compounds is their ability to undergo reduction within the cell. nih.govsvedbergopen.comnih.gov This process is often mediated by enzymes known as nitroreductases, which can catalyze the six-electron reduction of the nitro group to an amino group. nih.gov This reduction can proceed through a radical mechanism or by successive two-electron steps, forming nitroso and hydroxylamino intermediates. nih.gov

These reactive intermediates can have significant biological consequences. svedbergopen.com They can covalently bind to macromolecules like DNA, leading to genotoxicity. svedbergopen.comnih.gov The reduction process can also generate reactive oxygen species (ROS) through futile redox cycling, where intermediates are re-oxidized by molecular oxygen, leading to oxidative stress. svedbergopen.comnih.gov This redox activity is a double-edged sword; it can be the basis for the therapeutic effect of some drugs but also a source of toxicity. nih.govsvedbergopen.com The reduction of the nitro group dramatically alters the electronic properties of the molecule, changing it from strongly electron-withdrawing to electron-donating, which can profoundly impact its biological function. nih.gov

Investigation of Specific Molecular Targets

A thorough search for studies on this compound did not yield any specific information regarding its molecular targets.

Enzyme Activity Modulation (e.g., Acetylcholinesterase Inhibition, if observed for related compounds)

No studies were found that specifically investigated the effect of this compound on the activity of any enzyme, including acetylcholinesterase. While some guanidine derivatives have been explored for acetylcholinesterase inhibition, there is no direct evidence to suggest that this compound shares this activity.

Receptor Binding and Activation/Inhibition Profiling

There is no publicly available data on the receptor binding profile of this compound. Research on related phenethylguanidine compounds suggests potential interactions with various receptors, but specific affinity or functional assay data for the 4-nitro substituted version is not documented in scientific literature.

Other Protein-Ligand Interaction Mechanisms

Information regarding other protein-ligand interactions involving this compound is not available. Such studies are crucial for understanding the compound's potential mechanism of action but have not been published.

Cellular and Subcellular Mechanisms of Action (excluding specific disease or clinical outcomes)

Due to the lack of molecular target identification, the cellular and subcellular mechanisms of this compound remain unelucidated.

Interplay of Guanidine and Nitro Moieties in Cellular Processes

While the guanidine group is known to participate in various biological processes, often through interactions with negatively charged functional groups on proteins, and the nitro group can influence a molecule's electronic properties and metabolic stability, the specific interplay of these moieties in the context of this compound's effect on cellular processes has not been studied.

Development of Chemical Probes for Biological Target Elucidation

There is no indication in the scientific literature that this compound has been used or developed as a chemical probe to elucidate biological targets.

Future Research Directions and Advanced Methodological Considerations

Exploration of Hybrid Molecules Incorporating 4-Nitrophenethylguanidine

The design of hybrid molecules, which involves chemically linking two or more distinct pharmacophores, represents a promising strategy to address complex diseases that may not be effectively managed by single-target agents. mdpi.com This approach can lead to compounds with synergistic effects, dual modes of action, or improved pharmacokinetic profiles. nih.gov The this compound scaffold could be a valuable component in such hybrids.

Future research could focus on conjugating this compound with other bioactive moieties. For instance, combining it with fragments known for their antiprotozoal activity, such as quinoline (B57606) or chalcone (B49325) structures, could yield novel therapeutics for diseases like leishmaniasis or Chagas disease. nih.gov Similarly, creating hybrids with established anticancer pharmacophores, like purine (B94841) or pyrimidine (B1678525) derivatives, could result in compounds with enhanced cytotoxicity against specific cancer cell lines. mdpi.com The key is the rational design of these hybrids, ensuring that the linker connecting the pharmacophores is appropriate to allow each component to interact with its respective target. nih.gov

Table 1: Potential Pharmacophores for Hybridization with this compound

Bioactive MoietyPotential Therapeutic AreaRationale for Hybridization
Quinoline Antiprotozoal, AntimalarialCombines potential mechanisms to overcome drug resistance. nih.govnih.gov
Chalcone Antiprotozoal, AnticancerSynergistic effects from two distinct pharmacophores. nih.gov
Purine/Pyrimidine AnticancerMerges nucleobase mimicry with the guanidinium (B1211019) group's interactions. mdpi.com
Spirooxindole Anticancer (p53-MDM2 inhibition)Creates dual-action inhibitors targeting different cancer pathways. rsc.org
Ferrocene AntimalarialIntroduces a metallo-organic component with redox activity. nih.gov

Advanced Computational Design and Screening of Novel Analogues

Computational methods have become indispensable in the rational design of novel therapeutics. nih.gov For this compound, these techniques can accelerate the discovery of new analogues with optimized properties. Advanced computational approaches allow for the efficient in silico screening of vast virtual libraries of compounds, identifying candidates with high potential before committing to costly and time-consuming laboratory synthesis. researchgate.net

The process begins with establishing a structural model of the target protein. Using the this compound scaffold as a template, computational tools can then be used to design novel derivatives. mdpi.com This involves modifying various parts of the molecule, such as the position of the nitro group or the length of the ethyl chain, and then predicting the binding affinity of these new analogues to the target. This structured approach enables a systematic exploration of the chemical space around the core molecule. nih.gov

Machine Learning and Artificial Intelligence Applications in Drug Discovery

Table 2: Applications of AI/ML in the Development of this compound Analogues

AI/ML ApplicationDescriptionPotential Impact
Target Identification Using genomic and proteomic data to identify and validate new biological targets. nih.govExpands the potential therapeutic applications of the compound series.
Predictive Modeling (QSAR) Building models to predict the activity, toxicity, and ADME properties of new analogues. mdpi.comReduces the number of compounds that need to be synthesized and tested.
De Novo Design Generating novel molecular structures optimized for a specific biological target. taylorfrancis.comDiscovers innovative chemical scaffolds beyond simple modifications.
Virtual Screening Rapidly screening large compound libraries to identify potential hits. manning.comAccelerates the initial stages of lead discovery.

Development of Innovative Synthetic Routes for Enhanced Sustainability

Green chemistry principles are increasingly important in chemical synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using energy efficiently. ijsetpub.comrsc.org Future research should focus on developing more sustainable synthetic routes to this compound and its derivatives.

Key areas for innovation include:

Catalysis: Employing highly efficient and selective catalysts, including biocatalysts like enzymes, can reduce energy consumption and the formation of by-products. ijsetpub.com

Renewable Feedstocks: Exploring the use of biomass-derived starting materials instead of traditional petrochemical sources can significantly lower the carbon footprint of the synthesis. ijsetpub.com

Flow Chemistry: Continuous flow processes offer better control over reaction parameters, leading to higher yields, reduced waste, and improved safety compared to batch processing. ijsetpub.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. A dehydration reaction, for example, produces only water as a by-product. nih.gov

By focusing on these green chemistry principles, the production of this compound can become more environmentally friendly and economically viable. rsc.org

Deeper Elucidation of Interaction Mechanisms with Novel Biological Systems

While the primary targets of a compound may be known, understanding its off-target interactions and its effects on broader biological systems is crucial. Chemical biology provides the tools to investigate these complex interactions within a native cellular environment. nih.gov

Future studies should aim to elucidate the complete mechanism of action of this compound. Techniques such as chemical proteomics can be used to identify the full spectrum of proteins that the compound interacts with inside a cell. nih.gov Phenotypic screening, where the effect of the compound on cellular morphology or function is observed, can provide clues about its biological activity even without a known target. nih.gov This deeper understanding can uncover new therapeutic opportunities and provide insights into potential mechanisms of toxicity.

Applications in Chemical Biology as Research Tools

Beyond its direct therapeutic potential, this compound can be developed into a chemical probe to study biological processes. crick.ac.ukle.ac.uk By modifying the molecule with specific functional groups, it can be transformed into a tool for researchers.

For example, incorporating a photoreactive group (like a diazirine) and a clickable handle (like an alkyne) would allow for photo-affinity labeling experiments. nih.gov In this approach, the modified compound is introduced to cells, where it binds to its target proteins. Upon UV irradiation, the photoreactive group forms a covalent bond with the target. The clickable handle is then used to attach a reporter tag (e.g., biotin (B1667282) or a fluorescent dye), allowing for the isolation and identification of the target proteins. nih.govrsc.org Such chemical tools are invaluable for validating drug targets and exploring complex biological pathways. crick.ac.uk

Q & A

What are the optimal synthetic routes for 4-Nitrophenethylguanidine, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound involves coupling nitro-substituted phenethylamine derivatives with guanidine precursors. A common approach includes nucleophilic substitution or condensation reactions under controlled pH (neutral to mildly basic) and elevated temperatures (90–95°C) to improve reaction efficiency . For example, substituting the phenyl ring with electron-withdrawing groups (e.g., nitro) enhances reactivity with guanidine moieties. Analytical validation via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is critical to confirm structural integrity and purity, with deviations in spectral peaks indicating side reactions or impurities .

How can researchers optimize the synthesis of this compound to address low yields or inconsistent reproducibility?

Advanced Research Question
Low yields often stem from incomplete precursor activation or competing side reactions. Methodological improvements include:

  • Temperature modulation : Gradual heating (e.g., reflux under nitrogen) to stabilize intermediates.
  • Catalytic systems : Using bases like triethylamine to deprotonate guanidine precursors and enhance nucleophilicity .
  • Purification strategies : Column chromatography or recrystallization with solvents like ethanol/water mixtures to isolate high-purity fractions .
    Controlled experiments varying these parameters, followed by ANOVA or t-tests, can statistically identify optimal conditions .

What analytical techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?

Basic Research Question
NMR (¹H/¹³C) and High-Resolution MS are standard for structural confirmation. For example, ¹H NMR should reveal distinct peaks for the nitrophenethyl group (δ 7.5–8.5 ppm) and guanidine protons (δ 6.5–7.0 ppm) . Inconsistent data may arise from solvent impurities or tautomerism; repeating analyses in deuterated DMSO or methanol can mitigate this. Cross-referencing with computational simulations (e.g., DFT-based chemical shift predictions) adds robustness .

How should researchers address contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question
Contradictions often arise from variability in assay conditions (e.g., pH, cell lines) or insufficient statistical power. Solutions include:

  • Standardized protocols : Adopt NIH preclinical guidelines for dose-response curves and control groups .
  • Meta-analysis : Pool data from multiple studies to identify trends, using tools like Cohen’s d to quantify effect sizes .
  • Mechanistic studies : Use isotopic labeling or fluorescence tagging to track compound interactions in vitro .

What safety and handling protocols are essential for working with this compound in laboratory settings?

Basic Research Question
The nitro and guanidine groups pose reactivity and toxicity risks. Key protocols include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis/purification steps .
  • Waste management : Neutralization of acidic/byproduct streams before disposal .
  • Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

How can computational methods enhance the design of this compound derivatives with targeted biological activity?

Advanced Research Question
Structure-activity relationship (SAR) modeling using tools like molecular docking (AutoDock, Schrödinger) predicts binding affinities to target proteins (e.g., kinases or ion channels). For example:

  • Pharmacophore mapping : Identifies critical nitro and guanidine interactions in enzyme active sites .
  • MD simulations : Assess compound stability in biological membranes over nanosecond timescales .
    Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding kinetics .

What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

Advanced Research Question
Non-linear regression (e.g., Hill equation) models EC₅₀/IC₅₀ values, while ANOVA with post-hoc tests (Tukey’s HSD) compares efficacy across derivatives. For low-n datasets, Bayesian hierarchical models improve reliability by incorporating prior experimental data . Replicates (n ≥ 3) and blinded assays minimize bias .

How should researchers document and report synthetic procedures for this compound to ensure reproducibility?

Basic Research Question
Follow the NIH preclinical checklist :

  • Detailed Materials : Catalog numbers for reagents (e.g., Kanto Reagents’ 4-nitrophenol derivatives ).
  • Step-by-Step Workflow : Include reaction times, purification solvents, and yields at each stage.
  • Raw Data Archiving : Upload NMR/MS spectra to repositories like PubChem or Figshare.

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